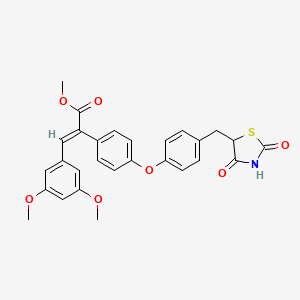

(E)-CLX-0921

Descripción

CLX-0921 is a small molecule drug with a maximum clinical trial phase of I.

structure in first source

Propiedades

Key on ui mechanism of action |

CLX-0921 has a spectrum of activity that differs from commercially available TZDs. It also increases glycogen synthesis, an activity not typically associated with rosiglitazone or pioglitazone. Thus it appears to have a distinct spectrum of activity relative to other TZDs. |

|---|---|

Número CAS |

606932-81-4 |

Fórmula molecular |

C28H25NO7S |

Peso molecular |

519.6 g/mol |

Nombre IUPAC |

methyl (E)-3-(3,5-dimethoxyphenyl)-2-[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]prop-2-enoate |

InChI |

InChI=1S/C28H25NO7S/c1-33-22-12-18(13-23(16-22)34-2)14-24(27(31)35-3)19-6-10-21(11-7-19)36-20-8-4-17(5-9-20)15-25-26(30)29-28(32)37-25/h4-14,16,25H,15H2,1-3H3,(H,29,30,32)/b24-14+ |

Clave InChI |

IVAQJHSXBVHUQT-ZVHZXABRSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)/C(=O)OC)OC |

SMILES canónico |

COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=O)OC)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

THR-0921; THR0921; THR 0921 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (E)-CLX-0921

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action, experimental validation, and quantitative efficacy of (E)-CLX-0921, a novel thiazolidinedione derivative. This compound has demonstrated significant potential through a dual mechanism, exhibiting both potent anti-inflammatory and anti-hyperglycemic properties. This document synthesizes the available data on its interaction with key signaling pathways, supported by detailed experimental protocols and quantitative metrics.

Core Mechanisms of Action: A Dual Profile

This compound is distinguished by its activities as both an anti-inflammatory and an insulin-sensitizing agent. While structurally a thiazolidinedione, its primary anti-inflammatory effects are mediated through a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) independent pathway, whereas its anti-hyperglycemic effects are associated with weak PPAR-γ agonism.[1][2]

Anti-Inflammatory Action: NF-κB Pathway Inhibition

The principal anti-inflammatory mechanism of this compound is the targeted inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This action is comparable to that of the cyclopentenone prostaglandin (B15479496) 15d-PGJ2.[1]

Upon stimulation by inflammatory signals such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a host of pro-inflammatory genes.

This compound intervenes early in this cascade by inhibiting the phosphorylation of IκB.[1] This prevents IκB degradation, keeping NF-κB sequestered in the cytoplasm and thereby blocking the transcription of its downstream targets, including key inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[1] Notably, this effect is independent of the MAP38 kinase pathway.[1]

Anti-Hyperglycemic Action: Weak PPAR-γ Agonism

This compound also functions as an insulin-sensitizing agent, primarily through its role as a weak agonist of PPAR-γ.[2] Despite its lower affinity for PPAR-γ compared to full agonists like rosiglitazone, it demonstrates potent and equivalent glucose-lowering activity in vivo.[2] This suggests a "second-generation glitazone" profile, where significant therapeutic efficacy is achieved with potentially fewer side effects associated with strong PPAR-γ activation, such as adipogenesis.[2] Activation of PPAR-γ by this compound enhances glucose uptake and promotes glycogen (B147801) synthesis in hepatic cells.[2]

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency in both anti-inflammatory and metabolic regulation contexts.

Table 1: In Vitro Efficacy of this compound

| Parameter Measured | Cell Line | Metric | Result | Reference |

| Glycogen Synthesis | Hepatic Cell Line | EC50 | 0.284 µmol/L | [2] |

| Glucose Uptake | L6 Myotubes | Fold Increase | 1.33x | [2] |

| Adipogenic Potential | Not Specified | Comparison | 10-fold lower than Rosiglitazone | [2] |

| Cytokine Production (TNF-α, IL-6, IL-1β) | RAW 264.7 | Effect | Blocked LPS-induced production | [1] |

| Protein Expression (COX-2, iNOS) | RAW 264.7 | Effect | Inhibited LPS-induced expression | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing Regimen | Key Outcome | Result | Reference |

| Collagen-Induced Arthritis | Mouse | 10-50 mg/kg, Oral | Improvement in Clinical Score | >50% | [1] |

| Adjuvant Arthritis | Rat | 10-50 mg/kg, Oral | Improvement in Clinical Score | >50% | [1] |

| Diabetes (Genetic) | ob/ob Mouse | 3.1, 6.3, 12.5 mg/kg, Oral (19 days) | Blood Glucose Lowering | Dose-dependent reduction | [2] |

Experimental Protocols

The following sections describe the generalized methodologies used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices for the assays mentioned in the source literature.

In Vitro Anti-Inflammatory Assays

These experiments primarily utilized the RAW 264.7 mouse macrophage cell line.

3.1.1 Cytokine Production Measurement

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Cells are stimulated with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce cytokine production.

-

Quantification: Supernatants are collected, and concentrations of TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.

3.1.2 IκB Phosphorylation and NF-κB Activation Assays

-

Cell Lysis: Following pre-treatment and LPS stimulation (for a short duration, e.g., 15-30 minutes), cells are washed with cold PBS and lysed to extract cytoplasmic and nuclear proteins.

-

Western Blotting (for IκB Phosphorylation): Cytoplasmic extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated IκB (p-IκB) and total IκB. A secondary antibody conjugated to HRP is used for detection via chemiluminescence.

-

NF-κB DNA Binding Assay: Nuclear extracts are used to quantify active NF-κB. This is typically performed using an ELISA-based assay where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site. The amount of bound NF-κB from the nuclear extract is then detected using a specific primary antibody and a colorimetric secondary antibody.

In Vivo Anti-Inflammatory and Anti-Hyperglycemic Models

3.2.1 Arthritis Models (Mouse & Rat)

-

Disease Induction: Arthritis is induced in mice (Collagen-Induced Arthritis) by immunization with type II collagen or in rats (Adjuvant Arthritis) by injection with Freund's adjuvant.

-

Treatment: Once arthritis is established, animals are treated daily by oral gavage with this compound (10-50 mg/kg) or vehicle control.

-

Scoring: Disease progression is monitored over several weeks by a blinded observer using a clinical scoring system that typically assesses paw swelling, erythema, and joint mobility.

-

Endpoint Analysis: At the end of the study, joint tissues may be collected for histological analysis of inflammation and cartilage/bone erosion.

3.2.2 Diabetes Model (ob/ob Mouse)

-

Animal Model: Genetically diabetic and obese ob/ob mice are used.

-

Acclimation & Baseline: Animals are acclimated, and baseline blood glucose levels are measured from tail vein blood using a glucometer.

-

Treatment: Mice are randomized into groups and treated once daily by oral gavage with vehicle (e.g., 0.5% carboxymethyl cellulose) or this compound at various doses (3.1, 6.3, 12.5 mg/kg).

-

Monitoring: Blood glucose is monitored regularly (e.g., every other day) throughout the treatment period (e.g., 19 days). Body weight may also be tracked.

-

Data Analysis: The change in blood glucose from baseline is calculated for each group to determine the dose-dependent antihyperglycemic effect.

References

An In-depth Technical Guide on Ligand Binding to Cereblon

Disclaimer: As of December 2025, publicly available scientific literature does not contain quantitative data on the binding affinity of (E)-CLX-0921 to the Cereblon (CRBN) protein. The following guide provides a comprehensive overview of the well-established principles of ligand binding to Cereblon, utilizing known modulators as examples to illustrate the methodologies and concepts requested. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Cereblon and Ligand Interaction

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This complex is a crucial component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Small molecule ligands, such as immunomodulatory drugs (IMiDs) and novel Cereblon E3 ligase modulators (CELMoDs), can bind to Cereblon and alter its substrate specificity. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural targets of the CRL4^CRBN^ complex, a process known as targeted protein degradation. This has become a powerful strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."

Quantitative Binding Affinity Data for Known Cereblon Ligands

The binding affinity of a ligand to Cereblon is a critical determinant of its potency and efficacy. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values indicate a stronger binding affinity. The table below summarizes the binding affinities of several well-characterized Cereblon ligands.

| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |

| Thalidomide | Surface Plasmon Resonance (SPR) | ~250 nM (Kd) | [1] |

| Lenalidomide | Time-Resolved FRET (TR-FRET) | 1.5 µM (IC50) | [1] |

| Pomalidomide | Time-Resolved FRET (TR-FRET) | 1.2 µM (IC50) | [1] |

| Iberdomide (CC-220) | Competitive TR-FRET | 60 nM (IC50) | N/A |

Signaling Pathway

The binding of a ligand to Cereblon initiates the process of targeted protein degradation. The ligand-bound Cereblon recruits a neosubstrate protein to the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent degradation of the neosubstrate by the proteasome.

References

(E)-CLX-0921: A Review of its Biological Activity

Initial investigations into the biological profile of (E)-CLX-0921, the E-isomer of CLX-0921, have primarily characterized it as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with potent anti-inflammatory and antihyperglycemic properties. Current scientific literature does not support its function as a direct ligand for the cereblon (CRBN) E3 ubiquitin ligase, a mechanism central to the action of certain classes of targeted protein degraders.

CLX-0921, the parent compound, is an orally active agent that has demonstrated efficacy in preclinical models of type 2 diabetes and inflammation.[1] Its mechanism of action is attributed to its ability to activate PPARγ, a nuclear receptor that plays a key role in regulating glucose metabolism and inflammatory responses.[2] The (E)-isomer, this compound, is understood to share this primary mode of action.

While the field of targeted protein degradation has seen a surge in the development of novel cereblon E3 ligase ligands for applications in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, there is no current evidence to suggest that this compound engages with the cereblon complex in a similar manner to established ligands like lenalidomide (B1683929) or pomalidomide.[3][4][5]

This technical guide will, therefore, focus on the established biological activities of CLX-0921 and its E-isomer, while also providing a general overview of the principles and methodologies associated with the characterization of cereblon E3 ligase ligands.

Quantitative Data on CLX-0921

The following table summarizes the key quantitative data reported for CLX-0921, the parent compound of this compound.

| Parameter | Value | Biological Context |

| IC50 for PPARγ agonism | 1.54 μM | In vitro measure of potency as a PPARγ agonist. |

| In vivo antihyperglycemic activity | Effective at 10-50 mg/kg | Dose range showing significant reduction in blood glucose in animal models of diabetes.[1][2] |

| Inhibition of LPS-induced TNF-α | Potent inhibitor | Demonstrates anti-inflammatory activity in cellular assays.[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CLX-0921 are provided below.

PPARγ Agonism Assay (Hypothetical Standard Protocol)

This protocol outlines a typical cell-based reporter assay to determine the PPARγ agonist activity of a test compound.

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Antihyperglycemic Activity in a Mouse Model of Diabetes (e.g., db/db mice)

This protocol describes a common in vivo experiment to assess the glucose-lowering effects of a compound.

-

Animal Model: Use a genetically diabetic mouse model, such as the db/db mouse, which exhibits hyperglycemia and insulin (B600854) resistance.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, and 50 mg/kg) once daily for a specified period (e.g., 14 days). A vehicle control group should be included.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at regular intervals (e.g., daily or every other day) using a glucometer.

-

Data Analysis: Compare the blood glucose levels of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Principles of Cereblon E3 Ligase Ligand Activity

While this compound is not a known cereblon ligand, understanding the mechanism of such ligands is crucial for researchers in drug development. Cereblon E3 ligase ligands are key components of PROTACs and molecular glues, which induce the degradation of specific target proteins.

The general mechanism involves the ligand binding to cereblon, a component of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of a target protein. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

The following diagrams illustrate the general signaling pathway of PROTACs and a typical experimental workflow for their characterization.

PROTAC-mediated protein degradation pathway.

General workflow for PROTAC development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Discovery and Synthesis of (E)-CLX-0921

Despite a comprehensive search of scientific literature and patent databases, the specific chemical structure, discovery details, and synthesis protocols for (E)-CLX-0921 remain undisclosed in publicly available resources. Therefore, the creation of a detailed technical guide as requested is not possible at this time.

This compound was a drug candidate under development by Calyx Therapeutics. Available information identifies it as a thiazolidinedione derivative with potential therapeutic applications in inflammation and type 2 diabetes. Thiazolidinediones are a class of drugs known to act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose metabolism and inflammation.

While the exact molecular identity of this compound is not available, research on similar compounds and the general biological profile of this compound suggest its mechanism of action likely involves the modulation of inflammatory and metabolic signaling pathways.

General Biological Activity of Thiazolidinediones

Thiazolidinediones, as a class, exert their effects by binding to and activating PPARγ. This activation leads to a cascade of downstream events, including:

-

Inhibition of Pro-inflammatory Gene Expression: Activated PPARγ can interfere with the activity of pro-inflammatory transcription factors such as NF-κB. This interference, known as transrepression, leads to a decrease in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Regulation of Metabolic Genes: PPARγ activation also leads to the transcription of genes involved in glucose and lipid metabolism, which forms the basis of their anti-diabetic effects.

The diagram below illustrates a generalized signaling pathway for thiazolidinedione-mediated anti-inflammatory effects.

Caption: Generalized Thiazolidinedione Anti-Inflammatory Pathway

Hypothetical Synthesis of a Thiazolidinedione Core

While the specific synthesis of this compound is unknown, the general synthesis of the thiazolidinedione core structure is well-established. A common method is the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.

The workflow for such a synthesis is outlined below:

Caption: General Workflow for Thiazolidinedione Synthesis

Without the specific structure of this compound, any further detail on its discovery, synthesis, and quantitative data would be speculative. Researchers interested in this compound would need to consult non-public records from Calyx Therapeutics or await potential future disclosures.

An In-depth Technical Guide on CLX-0921: A PPAR Agonist with Modulatory Effects on Protein Stability

Disclaimer: Initial searches for "(E)-CLX-0921" specifically in the context of targeted protein degradation (TPD) did not yield any direct results. The available scientific literature primarily discusses CLX-0921 , a thiazolidinedione derivative, in the context of its anti-inflammatory and anti-diabetic properties, acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This guide, therefore, focuses on the known mechanisms of CLX-0921 and explores the broader connection between PPARγ activation and protein degradation based on existing research.

Introduction

CLX-0921 is a small molecule that has been investigated for its therapeutic potential stemming from its activity as a weak agonist of PPARγ.[1][2] Unlike traditional targeted protein degraders such as PROTACs, which are engineered to directly link a target protein to an E3 ubiquitin ligase, CLX-0921's influence on protein levels appears to be a downstream consequence of its primary pharmacological action on the NF-κB signaling pathway and PPARγ activation. This document provides a comprehensive overview of the reported mechanisms of action of CLX-0921, available quantitative data, and relevant experimental methodologies for researchers and drug development professionals.

Core Mechanism of Action

CLX-0921 exerts its biological effects primarily through two interconnected pathways:

-

PPARγ Agonism: As a thiazolidinedione, CLX-0921 binds to and weakly activates PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1][2]

-

NF-κB Pathway Inhibition: CLX-0921 has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. This inhibition is achieved by preventing the phosphorylation of IκB, which in turn blocks the activation of NF-κB.[1]

These mechanisms contribute to its observed anti-inflammatory and anti-diabetic properties.

Quantitative Data on CLX-0921 Efficacy

The following table summarizes the available quantitative data regarding the efficacy of CLX-0921 from preclinical studies.

| Parameter | Model System | Value/Effect | Reference |

| Anti-inflammatory Activity | Mouse macrophage cell line (RAW 264.7) | Blocked LPS-induced TNF-α, IL-6, and IL-1β production. | [1] |

| Mouse macrophage cell line (RAW 264.7) | Inhibited LPS-induced COX-2 and iNOS protein expression. | [1] | |

| In vivo Efficacy | Collagen-induced arthritis in mice | >50% improvement in clinical scores at 10-50 mg/kg body weight (orally). | [1] |

| Adjuvant arthritis in rats | >50% improvement in clinical scores at 10-50 mg/kg body weight (orally). | [1] | |

| Anti-diabetic Activity | ob/ob mice | Improved blood glucose levels at 10 mg/kg per day, similar to rosiglitazone. | [2] |

| Zucker diabetic fatty rats | Reductions in blood glucose at a daily dose of 50 mg/kg. | [2] | |

| Adipogenic Potential | In vitro | 10-fold lower adipogenic potential compared to rosiglitazone. | [2] |

| Glycogen (B147801) Synthesis | Hepatic cells | Increased glycogen synthesis. | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on CLX-0921 are provided below.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 mouse macrophage cell line.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS). CLX-0921 or other compounds (e.g., rosiglitazone) are added to the culture medium at specified concentrations for the indicated times.

2. Cytokine Production Assays:

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of CLX-0921 for 1 hour.

-

LPS is added to the wells to induce cytokine production.

-

After a 24-hour incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

3. Western Blotting for Protein Expression:

-

Target Proteins: COX-2, iNOS, IκB phosphorylation.

-

Protocol:

-

RAW 264.7 cells are treated as described above.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against COX-2, iNOS, phospho-IκB, or a loading control (e.g., β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. NF-κB DNA Binding Assay:

-

Method: Electrophoretic mobility shift assay (EMSA) or a plate-based transcription factor assay.

-

Protocol (General for Plate-Based Assay):

-

Nuclear extracts are prepared from treated and untreated RAW 264.7 cells.

-

The assay is performed using a kit that provides a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Nuclear extracts are added to the wells and incubated to allow NF-κB to bind to the oligonucleotide.

-

The wells are washed to remove unbound proteins.

-

A primary antibody specific for the p65 subunit of NF-κB is added to the wells.

-

An HRP-conjugated secondary antibody is then added.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound NF-κB.

-

Signaling Pathways and Experimental Workflows

CLX-0921 Inhibition of the NF-κB Signaling Pathway

Caption: CLX-0921 inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

General Mechanism of PPARγ Agonist-Induced Protein Degradation

While not directly demonstrated for CLX-0921, other PPARγ agonists have been shown to induce the degradation of specific proteins. The following diagram illustrates this general mechanism.

Caption: PPARγ agonists can indirectly lead to the ubiquitination and proteasomal degradation of certain proteins.

Conclusion

CLX-0921 is a PPARγ agonist with notable anti-inflammatory and anti-diabetic effects demonstrated in preclinical models. Its primary mechanism involves the inhibition of the NF-κB signaling pathway. While not a classic targeted protein degrader, its classification as a PPARγ agonist places it in a category of compounds that have been shown to induce the proteasome-dependent degradation of specific cellular proteins. Further research would be necessary to determine if CLX-0921 itself can directly or indirectly promote the degradation of specific protein targets beyond the established effects on inflammatory mediators. This guide provides a foundational understanding of CLX-0921 for researchers interested in its therapeutic potential and underlying mechanisms.

References

(E)-CLX-0921: A Technical Whitepaper on its Biophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-CLX-0921 is a novel thiazolidinedione derivative that has demonstrated significant anti-inflammatory and anti-hyperglycemic properties. While it is a weak agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), its primary mechanism of anti-inflammatory action is independent of PPAR-γ activation and is mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its binding affinity, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

Physicochemical Properties

A comprehensive physicochemical profile for this compound is not extensively detailed in publicly available literature. However, as a thiazolidinedione derivative, it shares a core structural motif with other glitazones.

| Property | Data |

| Chemical Name | Not publicly available |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

| Solubility | Not publicly available |

Biophysical and Pharmacological Data

This compound has been characterized through a series of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.

Table 1: In Vitro Activity of this compound

| Target/Assay | Cell Line | Parameter | Value | Reference |

| PPAR-γ Activation | - | EC50 | 0.284 µM | [1][2] |

| PPAR-γ Agonism | - | IC50 | 1.54 µM | [3] |

| LPS-induced TNF-α Production | RAW 264.7 | % Inhibition | 22% (24h), 46% (48h) at 20 µM | [4] |

| LPS-induced IL-6 Production | RAW 264.7 | - | Inhibition observed | [5] |

| LPS-induced IL-1β Production | RAW 264.7 | - | Inhibition observed | [5] |

| LPS-induced COX-2 Expression | RAW 264.7 | - | Inhibition observed | [4][5] |

| LPS-induced iNOS Expression | RAW 264.7 | - | Inhibition observed | [4][5] |

| IκB Phosphorylation | RAW 264.7 | - | Inhibition observed | [4][5] |

| MAP38 Kinase Activity | RAW 264.7 | - | No effect | [4][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dose Range | Outcome | Reference |

| Collagen-Induced Arthritis (CIA) | Mice | 10-50 mg/kg | >50% improvement in clinical scores | [4][5] |

| Adjuvant Arthritis (AIA) | Rats | 10-50 mg/kg | >50% improvement in clinical scores | [4][5] |

Mechanism of Action: NF-κB Signaling Pathway

The primary anti-inflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway. This is achieved by preventing the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB phosphorylation, this compound prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκB.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the reported assays, the following are representative methodologies.

LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Caption: Workflow for assessing the inhibition of LPS-induced cytokine production by this compound.

Protocol Details:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of this compound, and the IC50 value is determined.

IκB Kinase (IKK) Assay

This in vitro kinase assay is designed to measure the direct inhibitory effect of a compound on the activity of the IκB kinase complex.

Protocol Details:

-

Cell Lysis: RAW 264.7 cells are stimulated with LPS to activate the IKK complex. The cells are then lysed to extract cellular proteins.

-

Immunoprecipitation: The IKK complex is isolated from the cell lysate using an antibody specific for one of its subunits (e.g., IKKα or IKKβ) coupled to protein A/G beads.

-

Kinase Reaction: The immunoprecipitated IKK complex is incubated with a recombinant IκBα substrate, ATP (often radiolabeled with ³²P), and various concentrations of this compound or a vehicle control in a kinase buffer.

-

Detection: The reaction is stopped, and the phosphorylation of the IκBα substrate is detected. If radiolabeled ATP is used, this is typically done by SDS-PAGE followed by autoradiography. Alternatively, a phosphospecific antibody can be used in a Western blot or ELISA format.

-

Data Analysis: The intensity of the phosphorylated IκBα signal is quantified, and the percentage of inhibition by this compound is calculated to determine its IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Protocol Details:

-

Animal Model: DBA/1 mice, which are susceptible to CIA, are typically used.

-

Induction of Arthritis:

-

Primary Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization: Approximately 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: this compound is administered orally, typically starting from the day of the booster immunization or upon the onset of clinical signs of arthritis, at doses ranging from 10-50 mg/kg body weight.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation of the paws based on a scale that assesses erythema and swelling.

-

Histopathological Analysis: At the end of the study, the joints are collected for histopathological examination to assess cartilage and bone erosion, and synovial inflammation.

-

Data Analysis: The clinical scores and histopathological findings from the this compound-treated group are compared to those of the vehicle-treated control group to determine the therapeutic efficacy.

Conclusion

This compound is a promising anti-inflammatory agent with a distinct mechanism of action involving the inhibition of the NF-κB signaling pathway. Its efficacy in preclinical models of arthritis suggests its potential as a therapeutic candidate for inflammatory diseases. Further research to fully elucidate its biophysical and pharmacokinetic properties will be crucial for its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adjuvant-Induced Arthritis Model [chondrex.com]

- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

An In-depth Technical Guide on (E)-CLX-0921 Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

(E)-CLX-0921, a novel thiazolidinedione derivative, has emerged as a compound of interest due to its potential therapeutic applications stemming from its dual activities as a weak peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the core structure, known analogues, and derivatives of this compound, including detailed experimental protocols and quantitative biological data to facilitate further research and development in this area.

Core Structure and Chemical Identity

The fundamental chemical structure of this compound is (E)-5-(4-methoxyphenyl)-3-(3-phenoxybenzyl)thiazolidine-2,4-dione. This molecule is characterized by a central thiazolidine-2,4-dione heterocyclic ring, which is a common scaffold in drugs targeting nuclear receptors. Key structural features include a 4-methoxyphenyl (B3050149) group at the 5-position and a 3-phenoxybenzyl group at the 3-position of the thiazolidinedione ring. The "(E)" designation refers to the stereochemistry of the exocyclic double bond that may be formed during synthesis, though the final saturated structure is typically the active form for PPARγ binding.

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, which contributes to its anti-inflammatory and insulin-sensitizing properties.

1. PPARγ Agonism: As a weak agonist of PPARγ, this compound binds to this nuclear receptor, which is a key regulator of glucose and lipid metabolism. Activation of PPARγ leads to the transcription of genes involved in insulin (B600854) signaling, thereby improving insulin sensitivity.

2. NF-κB Pathway Inhibition: Independently of its PPARγ activity, this compound has been shown to inhibit the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses. By blocking this pathway, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1, and inhibit the expression of inflammatory enzymes like COX-2 and iNOS.

Below is a diagram illustrating the dual signaling pathways of this compound.

In Vitro Characterization of (E)-CLX-0921: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-CLX-0921 is a novel synthetic thiazolidinedione derivative that has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This document provides a technical guide to the in vitro characterization of this compound, summarizing its effects on key inflammatory mediators and elucidating its proposed mechanism of action. The information is based on available research summaries and established experimental methodologies.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Thiazolidinediones are a class of compounds known for their insulin-sensitizing effects, with some members also exhibiting anti-inflammatory activities. This compound has been identified as a novel thiazolidinedione with potent anti-inflammatory effects, operating through a mechanism distinct from traditional peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonism.

In Vitro Anti-inflammatory Activity

This compound has been shown to effectively suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Its inhibitory effects on key inflammatory markers are summarized below.

Inhibition of Pro-inflammatory Cytokines

This compound inhibits the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-activated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Effect of this compound | Cell Line | Stimulant |

| TNF-α | Inhibition | RAW 264.7 | LPS |

| IL-6 | Inhibition | RAW 264.7 | LPS |

| IL-1β | Inhibition | RAW 264.7 | LPS |

Note: Specific IC50 values for this compound are not publicly available. The inhibitory effects have been described qualitatively.

Inhibition of Pro-inflammatory Enzymes

The compound also downregulates the expression of the pro-inflammatory enzymes COX-2 and iNOS, which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively.

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

| Enzyme | Effect of this compound | Cell Line | Stimulant |

| COX-2 | Inhibition of expression | RAW 264.7 | LPS |

| iNOS | Inhibition of expression | RAW 264.7 | LPS |

Note: Quantitative data on the extent of inhibition by this compound is not publicly available.

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB signaling pathway.

PPAR-γ Independent Activity

While this compound is a thiazolidinedione, its anti-inflammatory mechanism is reported to be independent of PPAR-γ agonism. This is a significant finding, as it distinguishes this compound from other compounds in its class and suggests a potentially different therapeutic profile and side-effect profile.

Inhibition of NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway by preventing the phosphorylation of the inhibitory protein IκBα. The phosphorylation of IκBα is a critical step that targets it for ubiquitination and subsequent degradation, which then allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IκBα phosphorylation, this compound effectively traps NF-κB in the cytoplasm, preventing its pro-inflammatory signaling.

Notably, this compound was found to have no effect on the activity of MAP38 kinase, suggesting a specific mode of action within the inflammatory signaling cascade.

Diagram 1: Proposed Mechanism of Action of this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are representative, detailed protocols for the key in vitro assays used to characterize the anti-inflammatory activity of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6-24 hours depending on the endpoint).

-

Diagram 2: General Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.

Cytokine Quantification (ELISA)

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blotting for COX-2, iNOS, and Phospho-IκBα

-

Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against COX-2, iNOS, phospho-IκBα, total IκBα, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Summary and Conclusion

This compound is a promising anti-inflammatory agent with a distinct mechanism of action. Its ability to inhibit the production of multiple key pro-inflammatory mediators through the targeted inhibition of the NF-κB signaling pathway, independent of PPAR-γ agonism, makes it an interesting candidate for further drug development. The provided technical overview summarizes the current understanding of its in vitro characteristics and provides a framework of established methodologies for its continued investigation. Further studies to obtain quantitative dose-response data and to explore its in vivo efficacy are warranted.

Technical Guide: (E)-CLX-0921 and the Ubiquitin-Proteasome System

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: Based on currently available scientific literature, there is no direct evidence to suggest that (E)-CLX-0921 functions as an inducer of protein ubiquitination. This molecule is primarily characterized as an anti-inflammatory and anti-diabetic agent with a distinct mechanism of action. This guide provides a comprehensive overview of the known biological activities of this compound and, separately, a detailed technical summary of the protein ubiquitination pathway.

Part 1: The Biology and Mechanism of this compound

This compound is a novel thiazolidinedione that has demonstrated significant anti-inflammatory and anti-hyperglycemic properties.[1][2] While it is a peroxisome proliferator-activated receptor-gamma (PPARγ) binder, its activity profile differs notably from other drugs in its class, such as rosiglitazone.[1][2]

Core Activities of this compound

-

Anti-inflammatory Effects: CLX-0921 effectively blocks the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 induced by lipopolysaccharide (LPS) in macrophage cell lines.[2] It also inhibits the expression of COX-2 and iNOS proteins.[2] This anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway.[2]

-

Anti-diabetic and Metabolic Effects: Despite being a weak activator of PPARγ compared to rosiglitazone, CLX-0921 exhibits potent glucose-lowering activity in vivo, equipotent to rosiglitazone.[1][3] It enhances glucose uptake and, uniquely, increases glycogen (B147801) synthesis.[1][3] Furthermore, it shows a significantly lower potential for in vitro adipogenesis, a common side effect of strong PPARγ agonists.[1][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: PPARγ Activation and Adipogenic Potential

| Compound | PPARγ Activation (EC₅₀) | In Vitro Adipogenic Potential |

| This compound | 0.284 µmol/L | 10-fold lower than Rosiglitazone |

| Rosiglitazone | 0.009 µmol/L | High |

Data sourced from Metabolism (2003)[1]

Table 2: In Vivo Anti-inflammatory Efficacy

| Model | Dose Range | Outcome |

| Collagen-induced arthritis (mice) | 10-50 mg/kg (oral) | >50% improvement in clinical scores |

| Adjuvant arthritis (rats) | 10-50 mg/kg (oral) | >50% improvement in clinical scores |

Data sourced from ResearchGate[2]

Table 3: Inhibition of TNFα Production in RAW 264.7 Cells

| Treatment Time | Concentration | % Inhibition of LPS-induced TNFα |

| 24 hours | 20 µM | 22% |

| 48 hours | 20 µM | 46% |

Data sourced from ResearchGate[2]

Signaling Pathway of this compound

The primary anti-inflammatory mechanism of CLX-0921 involves the inhibition of the NF-κB signaling pathway. It has been shown to inhibit IκB phosphorylation, which prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[2]

Caption: NF-κB signaling pathway inhibited by this compound.

Experimental Protocols for this compound

Protocol 1: Measurement of TNFα Inhibition in Macrophages

-

Cell Line: RAW 264.7 gamma NO(-) mouse macrophage cell line.[2]

-

Seeding: Seed cells at 1 x 10⁶ cells/well in 6-well plates and incubate overnight at 37°C in 10% FBS complete medium.[2]

-

Washing: Remove nonadherent cells by washing twice with DMEM media.[2]

-

Treatment:

-

Analysis: Collect cell supernatants and analyze the concentration of TNFα using a standard ELISA kit.[2]

Part 2: A Technical Guide to Protein Ubiquitination

Protein ubiquitination is a critical post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is attached to a substrate protein. This process is essential for regulating a vast array of cellular functions, most notably protein degradation via the proteasome.[4][5]

The Ubiquitination Cascade

The covalent attachment of ubiquitin to a target protein is a sequential, ATP-dependent process involving three key enzymes.[6][7][8]

-

E1 (Ubiquitin-Activating Enzyme): Activates the C-terminal glycine (B1666218) of ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond.[4][6][8]

-

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is transferred from the E1 to the active site cysteine of an E2 enzyme.[4][6]

-

E3 (Ubiquitin Ligase): The E3 ligase recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein, forming an isopeptide bond.[6][9] The specificity of ubiquitination is primarily determined by the large family of E3 ligases.[9]

This process can result in monoubiquitination or the formation of a polyubiquitin (B1169507) chain, which acts as a signal for the protein to be recognized and degraded by the 26S proteasome.[6][10]

Caption: The general workflow of the Ubiquitin-Proteasome System.

General Experimental Protocol for Detecting Protein Ubiquitination

This protocol describes a general method for immunoprecipitation followed by western blotting to detect the ubiquitination of a specific protein of interest in cultured cells.

-

Cell Lysis and Denaturation:

-

Collect cultured cells and lyse them in a buffer containing 1% SDS.

-

Immediately boil the lysate for 10 minutes to denature proteins and inactivate deubiquitinating enzymes (DUBs).

-

Shear the cellular contents using sonication.

-

-

Immunoprecipitation (IP):

-

Dilute the denatured lysate approximately 10-fold with a dilution buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100) to reduce the SDS concentration.

-

Incubate the diluted lysate at 4°C for 30-60 minutes with rotation.

-

Clarify the lysate by centrifugation at ~20,000 x g for 30 minutes.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Incubate the lysate with an antibody specific to the protein of interest overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complex and incubate for 2-4 hours.

-

Wash the beads several times with IP buffer to remove non-specific binders.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A high-molecular-weight smear or ladder above the band of the unmodified protein is indicative of ubiquitination.

-

References

- 1. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Ubiquitin - Wikipedia [en.wikipedia.org]

Cellular permeability of (E)-CLX-0921

An In-Depth Technical Guide to the Cellular Permeability of (E)-CLX-0921

Introduction

This compound is a novel thiazolidinedione derivative that has demonstrated potential as an anti-inflammatory and anti-diabetic agent.[1][2] It functions as a weak peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist and has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Understanding the cellular permeability of this compound is a critical step in its development as a therapeutic agent, as it dictates the compound's ability to reach its intracellular targets and ultimately its oral bioavailability and efficacy.

This technical guide provides a comprehensive overview of the standard experimental methodologies used to assess the cellular permeability of compounds such as this compound. While specific permeability data for this compound is not publicly available, this document details the protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, which are the industry-standard methods for these evaluations. Additionally, it explores the known signaling pathways affected by this compound.

Data Presentation: Predicting Cellular Permeability

To evaluate the cellular permeability of a compound like this compound, two primary in vitro assays are employed: the PAMPA assay for passive diffusion and the Caco-2 assay for a combination of passive and active transport mechanisms. The data generated from these assays allow for the classification of a compound's permeability.

Table 1: Representative Data from Parallel Artificial Membrane Permeability Assay (PAMPA)

| Compound Category | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |

| High Permeability Control | > 1.5 | High |

| Medium Permeability Control | 0.5 - 1.5 | Medium |

| Low Permeability Control | < 0.5 | Low |

| This compound (Hypothetical) | Value | Classification |

Table 2: Representative Data from Caco-2 Permeability Assay

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| High Permeability Control | A-B | > 10 | < 2 | High |

| Low Permeability Control | A-B | < 2 | < 2 | Low |

| Efflux Substrate Control | A-B | 0.5 | > 2 | Low (efflux) |

| B-A | 5.0 | |||

| This compound (Hypothetical) | A-B | Value | Value | Classification |

| B-A | Value |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict passive transcellular permeability.[3] It measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids to an acceptor compartment.[3][4][5]

Methodology:

-

Preparation of the PAMPA Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[6]

-

Compound Preparation: The test compound, such as this compound, is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration, typically between 1-10 µM.[6]

-

Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, and the test compound solution is added to the donor wells.[5]

-

Incubation: The entire plate "sandwich" is incubated at room temperature for a period of 2 to 18 hours.[3][7]

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[3][5][6]

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

CA(t) = Compound concentration in the acceptor well at time t

-

Ceq = Equilibrium concentration

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting in vivo intestinal drug absorption.[8][9] It utilizes the Caco-2 human colon adenocarcinoma cell line, which, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.[9][10]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[11]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.[9][12]

-

Transport Studies (Bidirectional):

-

Apical to Basolateral (A-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (usually 2 hours).[9][10]

-

Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) compartment, and its transport to the apical (receiver) compartment is measured.[10]

-

-

Sample Analysis: Samples are collected from the receiver compartments at specified time points and analyzed by LC-MS/MS to determine the compound concentration.[9]

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio:

-

The Papp for both A-B and B-A directions is calculated.

-

The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[10]

-

Visualizations

Signaling Pathways of this compound

This compound has been identified as an anti-inflammatory agent that inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1] This activity is attributed to its ability to modulate the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. enamine.net [enamine.net]

- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

(E)-CLX-0921: An Analysis of its Known Biological Activity and a Technical Guide to Molecular Glue Degraders

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the function of (E)-CLX-0921 as a molecular glue degrader have not yielded direct scientific literature supporting this specific mechanism of action. The available research predominantly characterizes CLX-0921 as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist with notable anti-inflammatory and anti-diabetic properties. This guide, therefore, serves a dual purpose: to present the current, evidence-based understanding of this compound and to provide a comprehensive technical overview of molecular glue degraders, a topic of significant interest in contemporary drug discovery.

Part 1: The Scientific Profile of this compound

This compound is the (E)-isomer of CLX-0921, an orally active small molecule.[1] Research indicates that CLX-0921 functions as a PPARγ agonist and has been investigated for its potential therapeutic applications in metabolic and inflammatory diseases.[1][2][3]

Quantitative Data for CLX-0921

The following table summarizes the key quantitative data reported for CLX-0921's activity as a PPARγ agonist.

| Compound | Target | Assay | Potency (IC50) | Reference |

| CLX-0921 | PPARγ | Agonist Activity | 1.54 μM | [1] |

Note: The IC50 (half-maximal inhibitory concentration) here refers to the concentration of CLX-0921 required to achieve 50% of the maximum PPARγ agonist response in the cited assay.[4]

Known Mechanism of Action and Therapeutic Potential

CLX-0921 has demonstrated efficacy in rodent models of type II diabetes and syndrome X.[2] Its therapeutic effects are believed to be mediated through two primary pathways:

-

Anti-diabetic Effects: As a PPARγ agonist, CLX-0921 enhances insulin (B600854) sensitivity, leading to improved glucose uptake and glycogen (B147801) synthesis.[5] Notably, it is described as a weak PPARγ activator but exhibits potent glucose-lowering activity in vivo, comparable to rosiglitazone, with a reduced potential for adipogenesis.[5]

-

Anti-inflammatory Properties: CLX-0921 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation.[6] This effect is mediated through the inhibition of the NF-κB signaling pathway.[6] Specifically, CLX-0921 inhibits the phosphorylation of IκB, a key step in the activation of NF-κB.[6]

Signaling Pathway of CLX-0921's Anti-inflammatory Action

The following diagram illustrates the proposed mechanism by which CLX-0921 exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Part 2: A Technical Guide to Molecular Glue Degraders

Molecular glue degraders are small molecules that induce the degradation of a target protein by "gluing" it to an E3 ubiquitin ligase.[7][8] This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[8] This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."[9]

General Mechanism of Action

The canonical mechanism of a molecular glue degrader involves the formation of a stable ternary complex between the E3 ligase, the molecular glue, and the target protein (also known as the neosubstrate).[8]

Caption: General mechanism of action for a molecular glue degrader.

Discovery and Development Workflow

The discovery of molecular glue degraders has historically been serendipitous, but rational and systematic approaches are increasingly being employed.[9][10]

Caption: A typical workflow for the discovery and development of molecular glue degraders.

Experimental Protocols for Characterization

The following are key experimental protocols used to identify and characterize molecular glue degraders.

1. Ternary Complex Formation Assays: These assays are crucial to demonstrate the glue-dependent interaction between the E3 ligase and the target protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Reagents: Purified, tagged E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged), fluorescently labeled antibodies against the tags (e.g., anti-His-Europium, anti-GST-APC), and the test compound (potential molecular glue).

-

Procedure: a. Incubate the E3 ligase, target protein, and test compound in an appropriate assay buffer. b. Add the labeled antibodies. c. Incubate to allow for complex formation and antibody binding. d. Measure the FRET signal on a plate reader. An increased FRET signal in the presence of the compound indicates ternary complex formation.

-

-

Surface Plasmon Resonance (SPR):

-

Reagents: Purified E3 ligase and target protein, SPR sensor chip, and test compound.

-

Procedure: a. Immobilize one of the proteins (e.g., the E3 ligase) on the surface of the SPR chip. b. Flow the second protein (the analyte, e.g., the target protein) over the chip surface in the presence and absence of the test compound. c. A significant increase in the binding response (RU) in the presence of the compound suggests the formation of a ternary complex.

-

2. Target Protein Degradation Assays: These assays confirm that the formation of the ternary complex leads to the degradation of the target protein.

-

Western Blotting:

-

Procedure: a. Treat cultured cells with the test compound at various concentrations and for different durations. b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a membrane. d. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin). e. Incubate with a secondary antibody and visualize the protein bands. A dose- and time-dependent decrease in the target protein band indicates degradation.

-

-

Quantitative Mass Spectrometry (Proteomics):

-

Procedure: a. Treat cells with the test compound or a vehicle control. b. Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT) or perform label-free quantification. c. Analyze the peptide mixtures by LC-MS/MS. d. Compare the relative abundance of the target protein (and other proteins) between the treated and control samples to confirm degradation and assess selectivity across the proteome.

-

3. Ubiquitination Assays: These assays directly demonstrate the ubiquitination of the target protein.

-

In Vitro Ubiquitination Assay:

-

Reagents: Purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein, and the test compound.

-

Procedure: a. Combine all reagents and incubate at 37°C. b. Stop the reaction and analyze the products by Western blotting, probing for the target protein. c. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the presence of the compound confirms its mechanism of action.

-

By employing these and other advanced techniques, researchers can rigorously validate and characterize novel molecular glue degraders, paving the way for the development of new therapeutics against a wide range of diseases.

References

- 1. CLX-0921 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. CLX-0901 (Calyx Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hitgen.com [hitgen.com]

- 8. precisepeg.com [precisepeg.com]

- 9. researchgate.net [researchgate.net]

- 10. Degraders & Molecular Glues Part 1 | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]

The Pharmacology of (E)-CLX-0921: A Dual-Acting Agent with Anti-Inflammatory and Metabolic Benefits

(E)-CLX-0921 is a novel, orally active small molecule belonging to the thiazolidinedione class of compounds. It has garnered significant interest within the scientific community due to its unique pharmacological profile, exhibiting both anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: A Tale of Two Pathways

This compound's therapeutic potential stems from its ability to modulate two distinct and critical signaling pathways: the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

PPAR-γ Agonism and Metabolic Effects

This compound is a weak agonist of PPAR-γ, a nuclear receptor primarily involved in the regulation of glucose and lipid metabolism. While its affinity for PPAR-γ is lower than that of full agonists like rosiglitazone, this compound has demonstrated potent anti-diabetic effects. In preclinical studies, it has been shown to enhance glucose uptake and increase glycogen (B147801) synthesis in hepatic cells.[1] Notably, it exhibits a reduced potential for adipogenesis compared to strong PPAR-γ agonists, suggesting a potentially more favorable side-effect profile.[1]

NF-κB Inhibition and Anti-Inflammatory Effects

The primary anti-inflammatory activity of this compound is independent of its PPAR-γ agonism and is mediated through the inhibition of the NF-κB signaling pathway.[2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By preventing IκB phosphorylation and subsequent degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzymes Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2] It is important to note that this compound does not affect the MAP38 kinase pathway.[2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound. It is important to note that while the inhibitory effects on various inflammatory mediators have been qualitatively described, specific IC50 values are not widely available in the public domain.

| Target/Activity | Parameter | Value | Cell Line/System |

| PPAR-γ | EC50 | 0.284 µmol/L | Not Specified |

| TNF-α Production | % Inhibition | 22% (at 24 hrs) | RAW 264.7 |

| 46% (at 48 hrs) | (at 20 µM) |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of NF-κB Inhibition by this compound.

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological activity.

PPAR-γ Reporter Gene Assay

Objective: To determine the potency of this compound as a PPAR-γ agonist.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the ligand-binding domain of human PPAR-γ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a reference agonist (e.g., rosiglitazone) for 24-48 hours.

-

Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. The EC50 value is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., RAW 264.7 macrophages) is stably or transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites in its promoter.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined from the dose-response curve.

Western Blot for IκB Phosphorylation, COX-2, and iNOS Expression

Objective: To assess the effect of this compound on key proteins in the NF-κB signaling pathway and downstream inflammatory enzymes.

Methodology:

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are pre-treated with this compound and then stimulated with LPS.

-

Protein Extraction: At various time points, cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated IκB, total IκB, COX-2, iNOS, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.

Cytokine Production Assay (ELISA)

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment: Macrophage cells are pre-treated with this compound and then stimulated with LPS for 24-48 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined from the dose-response curves.

Conclusion